N-Acetyl-D-galactosamine 4-sulfate
Description
Contextualization within Glycosaminoglycan and Proteoglycan Biochemistry
N-Acetyl-D-galactosamine 4-sulfate is a crucial component of glycosaminoglycans (GAGs), which are long, unbranched polysaccharides consisting of repeating disaccharide units. wikipedia.orgnih.gov GAGs, with the exception of hyaluronic acid, are typically found covalently attached to a core protein, forming a macromolecule known as a proteoglycan. wikipedia.orgwikipedia.org These proteoglycans are major components of the extracellular matrix, the intricate network of molecules that provides structural and biochemical support to surrounding cells. wikipedia.orgyoutube.com
The specific GAGs that prominently feature this compound are chondroitin (B13769445) sulfate (B86663) and dermatan sulfate. wikipedia.orgsigmaaldrich.com Chondroitin sulfate is composed of repeating disaccharide units of glucuronic acid and N-acetylgalactosamine. wikipedia.orgwikipedia.org The N-acetylgalactosamine residue in chondroitin sulfate can be sulfated at different positions, most commonly at the carbon-4 or carbon-6 position. youtube.comnih.gov When sulfation occurs at the 4-position, the resulting repeating unit is this compound. sigmaaldrich.comnih.gov This specific form is also known as chondroitin sulfate A. sigmaaldrich.comsigmaaldrich.com
Dermatan sulfate, historically referred to as chondroitin sulfate B, is structurally similar to chondroitin sulfate. wikipedia.orgwikipedia.org However, it is distinguished by the presence of L-iduronic acid, which is formed by the epimerization of D-glucuronic acid residues within the growing polysaccharide chain. wikipedia.orgnih.gov Dermatan sulfate chains also contain N-acetylgalactosamine, which is frequently sulfated at the 4-position, thus incorporating this compound. nih.govoup.com
The presence and specific pattern of sulfation, including at the 4-position of N-acetyl-D-galactosamine, are critical for the biological functions of these GAGs. nih.govnih.gov The negatively charged sulfate groups contribute to the high charge density of proteoglycans, enabling them to attract and retain water, which is essential for the hydration and compressive resistance of tissues like cartilage. wikipedia.orgwikipedia.org Furthermore, these specific sulfation patterns create binding sites for a variety of proteins, including growth factors, cytokines, and cell surface receptors, thereby modulating numerous cellular processes such as cell signaling, adhesion, and migration. nih.govnih.gov
Historical Perspectives on the Discovery and Initial Characterization of this compound Constituents
The journey to understanding this compound is intertwined with the broader history of carbohydrate chemistry and the study of connective tissues. In the late 19th and early 20th centuries, scientists began isolating and analyzing the chemical components of cartilage and other tissues.
Chondroitin sulfate was first isolated in the 19th century, though its precise structure remained elusive for many years. nih.gov Early researchers identified different fractions of this substance, often designated by letters. wikipedia.org It was through the work of Phoebus Levene and others in the early 20th century that the fundamental building blocks of these complex carbohydrates, including hexosamines and uronic acids, were identified. nih.gov Levene's meticulous work laid the foundation for the eventual elucidation of the repeating disaccharide structure of chondroitin sulfate.
The discovery of sulfation as a key modification of these polysaccharides was another critical step. The presence of sulfate groups was recognized, but their exact location and significance took longer to unravel. The term "chondroitin sulfate" itself reflects this early understanding, although it's now known that the sulfate is covalently bonded to the sugar molecule rather than being a simple salt. wikipedia.org
The identification of dermatan sulfate as a distinct GAG came later. It was initially isolated from skin by Karl Meyer in 1941 and was for a time considered a variant of chondroitin sulfate, hence the name "chondroitin sulfate B". wikipedia.orgnih.gov Subsequent research revealed the presence of L-iduronic acid, distinguishing it from other chondroitin sulfate isomers. oup.com
The precise characterization of N-Acetyl-D-galactosamine and its 4-sulfated form was the culmination of these decades of research, relying on advancements in chemical degradation techniques, spectroscopy, and enzymatic analyses. These studies confirmed that the sulfation at the 4-position of the N-acetylgalactosamine moiety is a defining feature of specific types of chondroitin and dermatan sulfates, contributing significantly to their structural diversity and biological activity.
Detailed Research Findings
| Research Finding | Organism/System Studied | Key Methodologies | Reference |
|---|---|---|---|
| This compound is a primary constituent of chondroitin sulfate A, which is crucial for the structural integrity of cartilage by providing resistance to compression. | Mammalian Cartilage | Biochemical analysis, X-ray diffraction | wikipedia.orgwikipedia.org |
| The biosynthesis of chondroitin sulfate involves the polymerization of glucuronic acid and N-acetylgalactosamine, followed by specific sulfation by sulfotransferases, including the one responsible for adding a sulfate group to the 4-position of GalNAc. | Mammalian Cells | Enzymatic assays, molecular cloning | wikipedia.orgsigmaaldrich.com |
| Dermatan sulfate, containing this compound, is abundant in skin, blood vessels, and heart valves and is involved in wound healing, coagulation, and tissue morphogenesis. | Human Tissues | Immunohistochemistry, genetic analysis of knockout mice | wikipedia.orgnih.gov |
| The specific sulfation pattern of GAGs, including the presence of 4-sulfated N-acetylgalactosamine, creates unique binding sites for proteins, thereby regulating their activity. | Various | Affinity chromatography, surface plasmon resonance | nih.govnih.gov |
| Invertebrates also possess chondroitin/dermatan sulfate, but the complexity and sulfation patterns, including 4-sulfation, can differ significantly from vertebrates, suggesting evolutionary adaptation of GAG function. | Invertebrates (e.g., ascidians, mollusks) | Liquid chromatography-mass spectrometry, genomic analysis | nih.govtandfonline.com |
Structure
3D Structure
Properties
CAS No. |
45233-43-0 |
|---|---|
Molecular Formula |
C8H15NO9S |
Molecular Weight |
301.27 g/mol |
IUPAC Name |
[(2R,3R,4R,5R,6R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C8H15NO9S/c1-3(11)9-5-6(12)7(18-19(14,15)16)4(2-10)17-8(5)13/h4-8,10,12-13H,2H2,1H3,(H,9,11)(H,14,15,16)/t4-,5-,6-,7+,8-/m1/s1 |
InChI Key |
WHCJUIFHMJFEFZ-UIAUGNHASA-N |
SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)OS(=O)(=O)O)O |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)CO)OS(=O)(=O)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OS(=O)(=O)O)O |
Other CAS No. |
45233-43-0 |
physical_description |
Solid |
Synonyms |
N-acetylgalactosamine 4-sulfate NAG-4-S |
Origin of Product |
United States |
Biosynthesis and Enzymology of N Acetyl D Galactosamine 4 Sulfate
Substrate Precursors and Donor Molecules for N-Acetyl-D-galactosamine 4-sulfate Synthesis
The journey to synthesize this compound begins with fundamental building blocks. The primary substrate precursor for the N-acetyl-D-galactosamine (GalNAc) backbone is UDP-N-acetyl-D-galactosamine. This activated sugar nucleotide serves as the GalNAc donor for glycosyltransferases.
The sulfate (B86663) group is contributed by a universal sulfate donor molecule, 3'-phosphoadenosine 5'-phosphosulfate (PAPS). nih.gov PAPS is synthesized in the cytoplasm in a two-step process from ATP and inorganic sulfate. This high-energy compound is then transported into the Golgi apparatus, the primary site of glycosaminoglycan and glycoprotein (B1211001) sulfation.
Glycosyltransferases Involved in N-Acetyl-D-galactosamine Backbone Formation
The formation of the N-acetyl-D-galactosamine backbone is a critical step that precedes sulfation. This process is catalyzed by a family of enzymes known as N-acetyl-D-galactosaminyltransferases (GalNAc-Ts). nih.gov These enzymes are responsible for transferring GalNAc from the donor molecule, UDP-GalNAc, to specific serine or threonine residues on a polypeptide chain (O-linked glycosylation) or to an existing glycan structure (N-linked glycosylation). nih.govsigmaaldrich.com
Specificity and Mechanism of N-Acetyl-D-galactosaminyltransferases
The human genome encodes a large family of at least 20 polypeptide GalNAc-transferases, each with distinct but often overlapping substrate specificities. nih.govnih.gov This complexity allows for the precise glycosylation of a vast array of proteins. The specificity of these enzymes is determined by the amino acid sequence surrounding the target serine or threonine residue, as well as the prior glycosylation status of the substrate. nih.gov Some GalNAc-Ts can initiate glycosylation on a bare polypeptide chain, while others prefer to add GalNAc to a pre-existing glycan structure. nih.gov
The catalytic mechanism of GalNAc-Ts involves the transfer of the GalNAc moiety from UDP-GalNAc to the hydroxyl group of a serine or threonine residue. This reaction is highly stereospecific, resulting in the formation of an α-anomeric linkage.
Genetic Regulation of Glycosyltransferase Expression Relevant to N-Acetyl-D-galactosamine
The expression of GalNAc-T genes is tightly regulated in a tissue-specific and developmentally-dependent manner. This differential expression is a key factor in determining the unique glycosylation patterns observed on different proteins and in different cell types. For instance, the expression levels of various GalNAc-Ts can differ significantly between different tissues, contributing to the diversity of mucin-type O-glycans. nih.gov The regulation of these genes is complex and can be influenced by a variety of factors, including transcription factors and signaling pathways, ensuring that the correct glycosylation patterns are established to mediate specific biological functions.
Sulfotransferases Mediating 4-O-Sulfation of N-Acetyl-D-galactosamine
Once the N-acetyl-D-galactosamine residue is incorporated into a glycan chain, the final step in the biosynthesis of GalNAc-4-SO4 is the addition of a sulfate group at the 4-position. This reaction is catalyzed by a specific group of enzymes known as N-acetylgalactosamine 4-O-sulfotransferases (GalNAc-4-STs). nih.govwikipedia.orgnih.gov These enzymes belong to the broader family of sulfotransferases, which are responsible for transferring a sulfonate group from the universal donor PAPS to an acceptor molecule. wikipedia.org
Several distinct GalNAc-4-STs have been identified, including chondroitin (B13769445) 4-O-sulfotransferase (C4ST) and dermatan 4-O-sulfotransferase (D4ST). wikipedia.orgnih.gov While both enzyme types catalyze the 4-O-sulfation of GalNAc, they exhibit preferences for different glycan contexts. C4ST is primarily involved in the sulfation of chondroitin sulfate chains, while D4ST acts on dermatan sulfate. nih.govnih.gov Additionally, specific GalNAc-4-sulfotransferases are responsible for the sulfation of terminal GalNAc residues on N-linked oligosaccharides of certain glycoproteins, such as lutropin. nih.govnih.gov
Enzymatic Kinetics and Substrate Specificity of GalNAc 4-O-Sulfotransferases
Studies on the enzymatic kinetics of GalNAc 4-O-sulfotransferases have provided valuable insights into their function. For instance, a sulfotransferase from bovine pituitary has been characterized, showing an apparent Km for PAPS of 4 µM and for a synthetic trisaccharide acceptor of 9 µM. nih.gov This enzyme exhibits a pH optimum of 7.2 and its activity is stimulated by the presence of a reducing agent. nih.gov
The substrate specificity of these enzymes is highly regulated. For example, two distinct GalNAc-4-sulfotransferases, GalNAc-4-ST1 and GalNAc-4-ST2, have been cloned and shown to have different specificities for various oligosaccharide acceptors. nih.gov While both can sulfate terminal β1,4-linked GalNAc, GalNAc-4-ST2 generally displays a higher catalytic efficiency for most oligosaccharide acceptors compared to GalNAc-4-ST1. oup.com This difference is largely attributed to a lower apparent Km for the acceptors. oup.com
| Enzyme | Km (PAPS) | Km (Acceptor) | pH Optimum |
| Bovine Pituitary GalNAc-4-sulfotransferase | 4 µM | 9 µM | 7.2 |
Structural Determinants of Sulfotransferase Activity on N-Acetyl-D-galactosamine
The structural features of both the sulfotransferase enzyme and the glycan substrate are critical for determining the specificity of the sulfation reaction. The active site of the enzyme must accommodate both the PAPS donor and the specific GalNAc-containing acceptor. The presence and positioning of other sugar residues and modifications in the vicinity of the target GalNAc can significantly influence the binding and catalytic efficiency of the sulfotransferase.
Intracellular Compartmentalization of this compound Biosynthetic Machinery
The biosynthesis of chondroitin sulfate, including the sulfation of N-acetyl-D-galactosamine, is a spatially organized process that occurs within the endomembrane system of the cell. The synthesis of the core protein of the proteoglycan is initiated in the rough endoplasmic reticulum. Following this, the assembly of the glycosaminoglycan chain and its subsequent modifications, such as sulfation, take place primarily in the Golgi apparatus. nih.govyoutube.com
The enzymes responsible for chondroitin sulfate biosynthesis, including the various chondroitin 4-O-sulfotransferase isoforms, are membrane-bound proteins that reside within the cisternae of the Golgi complex. nih.govmdpi.com This specific localization ensures the sequential and orderly addition of sugar residues and sulfate groups to the growing polysaccharide chain as it transits through the Golgi stack. The compartmentalization of the biosynthetic machinery within the Golgi allows for the precise control over the final structure and sulfation pattern of the chondroitin sulfate chain.
Regulatory Mechanisms in this compound Biosynthesis
The production of this compound is a highly regulated process, controlled at multiple levels to ensure the appropriate amount and structure of chondroitin sulfate is synthesized to meet the cell's specific needs.
Transcriptional and Post-Translational Control of Biosynthetic Enzymes
The expression of the genes encoding the chondroitin 4-O-sulfotransferases is under tight transcriptional control. The temporal and spatial expression of these genes is a key determinant of the specific sulfation patterns observed during development, in response to injury, and in various disease states. nih.gov For example, the transcriptional regulation of the C4ST-1 gene is critical for the proper sulfation of chondroitin during skeletal development and in modulating signaling pathways. nih.gov
In addition to transcriptional control, the activity of the biosynthetic enzymes can be modulated by post-translational modifications. One such modification is glycosylation. Studies have shown that the activity of a C4ST-1 construct is dependent on its glycosylation state, indicating that this post-translational modification is important for the proper folding, stability, or catalytic function of the enzyme. nih.gov
Feedback Inhibition and Allosteric Regulation in this compound Pathways
While direct evidence for feedback inhibition in the this compound biosynthetic pathway is not extensively documented, allosteric regulation is a known mechanism for controlling the activity of other sulfotransferases. nih.govacs.org Allosteric regulation involves the binding of a molecule to a site on the enzyme other than the active site, which then influences the enzyme's catalytic activity.
For instance, human sulfotransferase SULT1A1 has been shown to possess at least two distinct allosteric binding sites. nih.gov The binding of small molecules to these sites can either inhibit or activate the enzyme's function. nih.govacs.org This suggests that a similar mechanism of allosteric regulation could potentially play a role in modulating the activity of chondroitin 4-O-sulfotransferases, thereby controlling the extent of chondroitin sulfate sulfation. This type of regulation would allow the cell to rapidly respond to changes in the metabolic state or signaling cues by altering the activity of key biosynthetic enzymes without the need for new protein synthesis.
Catabolism and Lysosomal Degradation of N Acetyl D Galactosamine 4 Sulfate Residues
Glycosidases Involved in the Cleavage of N-Acetyl-D-galactosamine Glycosidic Bonds
The initial step in the degradation of GAGs often involves the cleavage of glycosidic bonds by a class of enzymes known as glycosidases. These enzymes are crucial for breaking down the polysaccharide chains into smaller, more manageable units.
Specificity and Mechanism of N-Acetyl-D-galactosaminidases
N-acetyl-D-galactosaminidases are a specific type of glycosidase that targets the glycosidic linkages of N-acetyl-D-galactosamine (GalNAc) residues. One notable example is the endo-α-N-acetylgalactosaminidase, which catalyzes the hydrolysis of the O-glycosidic bond between an α-linked N-acetyl-D-galactosamine and the serine or threonine residues in glycoproteins. nih.govnih.gov These enzymes exhibit a high degree of specificity. For instance, the endo-α-N-acetylgalactosaminidase from Streptococcus pneumoniae requires an unsubstituted galactose at the non-reducing end and an α-linkage between the N-acetylgalactosamine and the protein backbone to function. nih.gov The mechanism of action involves the enzymatic cleavage of this bond, releasing oligosaccharide chains from the protein core.
Role of Lysosomal N-Acetyl-D-galactosaminidases in Glycosaminoglycan Turnover
Within the acidic environment of the lysosome, a variety of acid hydrolases, including N-acetyl-D-galactosaminidases, work in concert to degrade GAGs. pharmacy180.com The turnover of GAGs is a continuous process involving the synthesis of new molecules and the degradation of old ones. Lysosomal N-acetyl-D-galactosaminidases play a vital role in this turnover by breaking down GAGs like chondroitin (B13769445) sulfate (B86663) and dermatan sulfate. wikipedia.orgnih.gov This degradation process is stepwise, with different enzymes acting sequentially to remove specific sugar and sulfate moieties. pharmacy180.com The monosaccharides and sulfate released during this process can then exit the lysosome and be reutilized by the cell for the synthesis of new macromolecules. nih.gov
Sulfatases Responsible for the Desulfation of N-Acetyl-D-galactosamine 4-sulfate
Following or in concert with the action of glycosidases, sulfatases are essential for the removal of sulfate groups from the sugar residues. This desulfation step is critical for the complete degradation of sulfated GAGs.
Enzymatic Properties and Substrate Recognition of Lysosomal Sulfatases
Lysosomal sulfatases are a family of enzymes that hydrolyze sulfate esters from a variety of substrates, including GAGs. nih.govresearchgate.net A key feature of these enzymes is the post-translational modification of a cysteine residue in their active site to Cα-formylglycine, which is essential for their catalytic activity. nih.govresearchgate.net These enzymes function optimally at the acidic pH of the lysosome. pharmacy180.com
One of the most well-characterized lysosomal sulfatases involved in the degradation of this compound is Arylsulfatase B (ARSB), also known as N-acetylgalactosamine-4-sulfatase. mdpi.comnih.govebi.ac.uk ARSB specifically removes the 4-sulfate group from the non-reducing end of N-acetylgalactosamine 4-sulfate residues in GAGs such as chondroitin 4-sulfate (also known as chondroitin sulfate A) and dermatan sulfate. wikipedia.orgmdpi.com The enzyme recognizes and binds to these specific sulfated sugar residues, facilitating the hydrolysis of the sulfate ester bond.
A novel N-Acetyl-D-galactosamine-4-O-sulfate sulfatase, designated SulA1, has been identified in the marine bacterium Arthrobacter sp. mdpi.com This enzyme demonstrates high specificity for N-acetyl-D-galactosamine-4-sulfate (GalNAc4S) and is believed to be involved in the degradation of chondroitin sulfate A. mdpi.com
Molecular Mechanisms of 4-Sulfatase Action on N-Acetyl-D-galactosamine
The catalytic mechanism of sulfatases, including ARSB, involves the hydrolysis of the sulfate ester bond. The Cα-formylglycine residue in the active site plays a crucial role in this process. nih.govresearchgate.net Structural studies of human N-acetylgalactosamine-4-sulfatase have revealed a calcium ion in the active site, which, along with conserved amino acid residues, helps to stabilize the sulfate ester for catalysis. nih.gov The enzyme facilitates a nucleophilic attack on the sulfur atom, leading to the cleavage of the C-O-S bond and the release of an inorganic sulfate group and the desulfated galactosamine residue.
Sequential Degradation Pathways of Glycosaminoglycans Containing this compound
The degradation of GAGs within the lysosome is a highly ordered and sequential process. pharmacy180.comnih.gov For GAGs containing this compound, such as chondroitin 4-sulfate and dermatan sulfate, the breakdown pathway involves the coordinated action of several enzymes.
The process generally begins with the action of endoglycosidases that cleave the long polysaccharide chains into smaller oligosaccharides. pharmacy180.com Subsequently, a series of exohydrolases act from the non-reducing end of these oligosaccharide fragments. In the case of chondroitin 4-sulfate degradation, the process typically involves the following sequence of enzymatic actions:
Sulfatase action: An exofour-sulfatase, such as Arylsulfatase B, removes the sulfate group from the terminal N-acetylgalactosamine 4-sulfate residue. wikipedia.orgmdpi.com
Glycosidase action: A β-N-acetylhexosaminidase then cleaves the now unsulfated terminal N-acetylgalactosamine residue.
Glucuronidase action: A β-glucuronidase removes the next sugar in the chain, which is a glucuronic acid residue.
This sequence of sulfatase and glycosidase activity continues until the entire oligosaccharide is broken down into its constituent monosaccharides and inorganic sulfate. pharmacy180.comnih.gov This stepwise degradation ensures the complete catabolism of the GAG chain.
Genetic Control of Lysosomal Degradation Enzymes for this compound
The catabolism of this compound residues within the lysosome is a critical cellular process, the genetic regulation of which is paramount for maintaining cellular homeostasis. This process is primarily controlled by a specific gene that encodes the essential enzyme responsible for the degradation of this sulfated sugar. Disruptions in this genetic control lead to a well-characterized and severe metabolic disorder.
The principal enzyme involved in the hydrolytic cleavage of the 4-sulfate group from this compound units found in glycosaminoglycans (GAGs) like chondroitin 4-sulfate and dermatan sulfate is Arylsulfatase B (ARSB), also known as N-acetylgalactosamine-4-sulfatase. nih.govmedlineplus.govuniprot.orgwikipedia.org This enzyme is a lysosomal hydrolase that functions to break down these complex carbohydrates. nih.govrarediseases.orgnih.gov
The production and functional integrity of Arylsulfatase B are dictated by the ARSB gene. medlineplus.govmedlineplus.gov In humans, the ARSB gene is located on chromosome 5. wikipedia.org This gene provides the precise instructions for synthesizing the ARSB enzyme. The enzyme is targeted to the lysosome, the cell's recycling center, where it performs its catabolic function. nih.govmedlineplus.gov
Genetic mutations in the ARSB gene are the direct cause of Mucopolysaccharidosis type VI (MPS VI), also known as Maroteaux-Lamy syndrome. medlineplus.govnih.govwikipedia.org This condition is inherited in an autosomal recessive pattern, meaning an individual must inherit two mutated copies of the ARSB gene, one from each parent, to be affected. medlineplus.govnih.gov Individuals who carry one mutated copy are typically asymptomatic carriers. wikipedia.org
Mutations in the ARSB gene can significantly reduce or completely eliminate the activity of the Arylsulfatase B enzyme. medlineplus.gov To date, over 130 mutations have been identified in the ARSB gene, most of which are single nucleotide changes. medlineplus.govwikipedia.org The consequence of this enzymatic deficiency is the inability to degrade dermatan sulfate and chondroitin sulfate effectively. This leads to the progressive accumulation of these GAGs within the lysosomes of cells throughout the body. medlineplus.govrarediseases.orgmedlineplus.gov This buildup is the hallmark of lysosomal storage disorders and results in widespread cellular and tissue damage, causing the diverse and progressive clinical features of Maroteaux-Lamy syndrome. medlineplus.govnih.gov The severity of the disease often correlates with the residual activity of the ARSB enzyme; mutations that lead to a complete absence of enzyme function typically cause a more severe form of the disorder. medlineplus.gov
The table below summarizes the key genetic information related to the lysosomal degradation of this compound.
| Enzyme | Gene | Gene Locus (Human) | Function | Associated Genetic Disorder | Inheritance |
| Arylsulfatase B (ARSB) / N-acetylgalactosamine-4-sulfatase | ARSB | Chromosome 5q14.1 | Hydrolyzes the 4-sulfate group from this compound residues of dermatan sulfate and chondroitin sulfate. nih.govuniprot.org | Mucopolysaccharidosis VI (MPS VI) / Maroteaux-Lamy Syndrome. medlineplus.govrarediseases.orgwikipedia.org | Autosomal Recessive. medlineplus.govwikipedia.orgnih.gov |
Biological Roles and Functional Significance of N Acetyl D Galactosamine 4 Sulfate
Contribution of N-Acetyl-D-galactosamine 4-sulfate to Extracellular Matrix Architecture
The incorporation of this compound into GAGs is pivotal for the structural integrity and organization of the ECM, the complex network of molecules that provides structural and biochemical support to surrounding cells.
This compound is a defining component of chondroitin (B13769445) sulfate (B86663) A and is also found in dermatan sulfate. Chondroitin sulfate is composed of repeating disaccharide units of glucuronic acid and N-acetylgalactosamine, with the N-acetylgalactosamine residue being sulfated at either the 4- or 6-position. When sulfation occurs at the 4-position, the resulting GAG is known as chondroitin 4-sulfate (C4S), or chondroitin sulfate A. sigmaaldrich.com Dermatan sulfate is structurally similar to chondroitin sulfate but contains L-iduronic acid, which is formed by the epimerization of D-glucuronic acid residues. N-acetylgalactosamine in dermatan sulfate is also frequently sulfated at the 4-position.
The negatively charged sulfate groups of this compound, along with the carboxyl groups of the uronic acids, impart a high negative charge density to chondroitin and dermatan sulfate chains. This high charge density allows these GAGs to attract and retain large amounts of water, contributing to the hydration and turgor of connective tissues, which is essential for their resistance to compressive forces.
The content of this compound within GAGs can influence the assembly and remodeling of the extracellular matrix. The level of this sulfated sugar is regulated by the enzymatic activity of sulfotransferases, which add the sulfate group, and sulfatases, which remove it. A key enzyme in this process is N-acetylgalactosamine-4-sulfatase (also known as arylsulfatase B or ARSB), which specifically hydrolyzes the 4-sulfate group from this compound residues at the non-reducing end of chondroitin 4-sulfate and dermatan sulfate chains. wikipedia.org
Studies have shown that modulation of ARSB expression, and consequently the levels of chondroitin 4-sulfate, can impact the expression of proteoglycans, which are proteins with attached GAG chains. For instance, in MCF-7 cells, overexpression of ARSB led to a decrease in total sulfated GAGs and chondroitin 4-sulfate, and was associated with an up-regulation of the core proteins of the proteoglycans syndecan-1 and decorin. nih.gov Conversely, silencing of ARSB resulted in an increase in total sulfated GAGs and chondroitin 4-sulfate, and a decrease in syndecan-1 expression. nih.gov These findings suggest that the level of this compound can influence the composition of the ECM by affecting the synthesis of proteoglycan core proteins, thereby playing a role in matrix assembly and remodeling.
| Experimental Condition | Effect on Total Sulfated GAGs (sGAG) | Effect on Chondroitin 4-Sulfate (C4S) | Effect on Syndecan-1 mRNA | Effect on Decorin mRNA |
| ARSB Overexpression | Decrease | Decrease | Increase | Increase |
| ARSB Silencing | Increase | Increase | Decrease | Not specified |
Molecular Recognition and Binding Interactions Involving this compound
The specific sulfation patterns of GAGs, including the presence of this compound, create a "sulfation code" that governs their interactions with a variety of proteins, thereby mediating numerous biological processes.
The precise positioning of sulfate groups on the GAG chain, including the 4-O-sulfation of N-acetylgalactosamine, creates specific binding sites for proteins such as growth factors, cytokines, and their receptors. This specificity in binding is crucial for the regulation of various cellular functions.
A notable example is the interaction of dermatan sulfate with heparin cofactor II (HCII), a protein involved in the regulation of blood coagulation. A specific hexasaccharide sequence within dermatan sulfate, consisting of three repeating units of IdoA(2S)-GalNAc(4S), has been shown to bind to HCII with high affinity and is a potent activator of its anticoagulant activity. nih.gov This demonstrates how a specific arrangement of sulfated sugars, including this compound, can create a high-affinity binding site for a specific protein, thereby modulating its biological activity.
Through their incorporation into proteoglycans, which can be integral membrane proteins or secreted into the extracellular matrix, GAGs containing this compound are involved in mediating cell-cell and cell-matrix interactions. These interactions are fundamental for tissue organization, cell migration, and proliferation.
Proteoglycans on the cell surface can act as co-receptors, modulating the binding of ligands to their primary signaling receptors. The GAG chains of these proteoglycans, with their specific sulfation patterns, can influence the affinity of these interactions. By binding to both cell surface receptors and components of the extracellular matrix, such as collagen and fibronectin, proteoglycans containing this compound can physically link the cell to its surrounding environment, thereby influencing cell adhesion and migration.
This compound in Cellular Signaling Pathways
The interaction of GAGs containing this compound with signaling molecules is a critical mechanism for the regulation of various cellular signaling pathways. The sulfation pattern of these GAGs can determine the specificity and outcome of these signaling events.
The level of chondroitin 4-sulfate, and thus the availability of this compound, can influence the activity of certain signaling molecules. For example, a decrease in N-acetylgalactosamine-4-sulfatase (ARSB) activity leads to an accumulation of chondroitin 4-sulfate. This, in turn, can affect the binding of galectin-3, a protein involved in cell growth, adhesion, and signaling. The altered binding of galectin-3 can subsequently influence downstream signaling pathways.
Modulation of Growth Factor Binding and Signaling by this compound
This compound, a key component of glycosaminoglycans (GAGs) like chondroitin 4-sulfate (C4S) and dermatan sulfate (DS), plays a critical role in modulating the binding and signaling of various growth factors. oup.comnih.gov These interactions are fundamental to numerous physiological processes, and the specific sulfation pattern of the GAG chain, including the 4-O-sulfation of N-acetylgalactosamine, is a determining factor in the affinity and specificity of these molecular dialogues. oup.comnih.gov
Dermatan sulfate, which is characterized by the presence of L-iduronic acid and this compound, has been shown to interact with and potentiate the activity of several members of the Fibroblast Growth Factor (FGF) family. oup.comnih.gov For instance, DS is a principal cofactor for Keratinocyte Growth Factor (FGF-7), stimulating the proliferation of keratinocytes, a crucial process in wound healing. merckmillipore.combohrium.com In the absence of DS, FGF-7 is unable to effectively support cell proliferation. merckmillipore.combohrium.com Furthermore, DS facilitates the FGF-7-dependent phosphorylation of mitogen-activated protein kinase and enhances the binding of FGF-7 to its receptor, FGFR2 IIIb. merckmillipore.com Similarly, DS has been demonstrated to bind to Fibroblast Growth Factor-2 (FGF-2), promoting its function. nih.govresearchgate.net
The transforming growth factor-β (TGF-β) family of signaling molecules is also subject to regulation by GAGs containing this compound. nih.gov Proteoglycans such as decorin and biglycan, which contain chondroitin and dermatan sulfate chains, can modulate TGF-β-dependent cellular responses in a manner that appears to be tissue-specific. nih.gov The interaction between these proteoglycans and TGF-β can be influenced by the GAG chains, as their enzymatic removal increases the affinity of TGF-β for decorin and biglycan, which may in turn impact the ligand's interaction with its primary receptors. nih.gov
In the context of the nervous system, chondroitin sulfate proteoglycans (CSPGs) can influence neuronal growth by binding to a variety of growth factors, including brain-derived neurotrophic factor (BDNF) and other neurotrophins. nih.gov The specific sulfation patterns of the chondroitin sulfate chains are critical in mediating these interactions. nih.gov For example, the proliferation of neurospheres in response to FGF-2 is enhanced by the addition of highly sulfated chondroitin sulfates. nih.gov
The table below summarizes key research findings on the interaction between growth factors and GAGs containing this compound.
| Growth Factor | Interacting Glycosaminoglycan | Effect of Interaction | Reference |
| FGF-7 (Keratinocyte Growth Factor) | Dermatan Sulfate | Potentiates activity, stimulates keratinocyte proliferation, enables MAP kinase phosphorylation, and promotes receptor binding. | merckmillipore.combohrium.com |
| FGF-2 (Basic Fibroblast Growth Factor) | Dermatan Sulfate | Binds to and promotes the function of FGF-2. | nih.govresearchgate.net |
| TGF-β (Transforming Growth Factor-β) | Chondroitin Sulfate / Dermatan Sulfate (on Decorin and Biglycan) | Modulates TGF-β-dependent cellular responses. | nih.gov |
| BDNF (Brain-Derived Neurotrophic Factor) & other Neurotrophins | Chondroitin Sulfate | Promotes neurite outgrowth. | nih.gov |
Influence on Morphogen Gradients and Developmental Signaling
This compound, as a constituent of chondroitin sulfate proteoglycans (CSPGs), is integral to the regulation of morphogen gradients, which are crucial for establishing body patterns during embryonic development. nih.govnih.gov Morphogens are signaling molecules that elicit different cellular responses at varying concentrations, and their precise distribution is essential for correct tissue patterning. nih.govyoutube.com
In the fruit fly Drosophila, CSPGs have been shown to modulate the signaling of key morphogens such as Decapentaplegic (Dpp), a member of the Bone Morphogenetic Protein (BMP) family, and Wingless (Wg), a Wnt homolog. nih.govresearchgate.net The overexpression of the Drosophila CSPG Windpipe (Wdp), which contains 4-O-sulfated chondroitin sulfate, can modulate both Dpp and Wg signaling, indicating its role as a general regulator of pathways that are also dependent on heparan sulfate proteoglycans (HSPGs). nih.govresearchgate.net This suggests a functional interplay between chondroitin sulfate and heparan sulfate in fine-tuning morphogen signaling networks. researchgate.net
In vertebrate development, chondroitin sulfate has been implicated in the signaling of Indian hedgehog (Ihh), a morphogen critical for bone development. nih.gov Studies in brachymorphic mice, which have defects in the sulfation of CSPGs, have revealed impairments in Ihh signaling and the formation of its gradient in the developing growth plate. nih.gov The major cartilage CSPG, aggrecan, binds to Ihh through its chondroitin sulfate chains, highlighting the importance of these GAGs in morphogen distribution. nih.gov
The regulatory role of CSPGs in morphogen gradients is multifaceted. They can influence the movement, signaling, and intracellular trafficking of morphogens. nih.gov By binding to morphogens, cell surface proteoglycans can restrict their diffusion, preventing them from spreading too far from their source or signaling inappropriately. nih.gov
The following table outlines the influence of chondroitin sulfates on key morphogens and their developmental signaling pathways.
| Morphogen | Organism/System | Role of Chondroitin Sulfate | Reference |
| Decapentaplegic (Dpp) | Drosophila | Modulation of signaling by 4-O-sulfated CSPGs. | nih.govresearchgate.net |
| Wingless (Wg) | Drosophila | Regulation of signaling by 4-O-sulfated CSPGs. | nih.govresearchgate.net |
| Indian hedgehog (Ihh) | Vertebrates (Mouse) | Essential for proper signaling and gradient formation in the growth plate; binds to aggrecan via CS chains. | nih.gov |
Functional Implications of this compound in Tissue Development and Homeostasis
The presence of this compound within dermatan sulfate and chondroitin sulfate proteoglycans is of profound importance for the development and maintenance of various tissues. nih.govmdpi.com These molecules are ubiquitously present in the extracellular matrix and on cell surfaces, where they contribute to tissue architecture and regulate cellular behavior. frontiersin.org
In connective tissues, dermatan sulfate is abundant in the skin, cartilage, and aorta. nih.govmdpi.com It plays a significant role in the assembly of the extracellular matrix, in part through the interactions of the proteoglycan decorin. oup.com The protein core of decorin binds to collagen fibrils, while its single dermatan sulfate chain can interact with other matrix components, contributing to the structural integrity of the tissue. oup.com This is underscored by the observation that deficiencies in molecules that interact with the dermatan sulfate chain of decorin can lead to increased skin fragility. oup.com
The development of cartilage is heavily dependent on chondroitin sulfate. nih.gov Chondroitin 4-sulfotransferase (C4ST), the enzyme that catalyzes the transfer of a sulfate group to the 4-O position of N-acetylgalactosamine, is crucial for the morphogenesis of the cartilage growth plate. nih.govfrontiersin.org Deficiencies in this enzyme can lead to abnormal chondrocyte differentiation due to altered growth factor signaling, specifically an upregulation of TGFβ signaling and a downregulation of BMP signaling. frontiersin.org
In the nervous system, chondroitin sulfate proteoglycans are key regulators of development and plasticity. nih.govnih.gov They are involved in guiding axons, maintaining stable synaptic connections, and can influence neurogenesis. nih.govnih.gov The sulfation patterns of the chondroitin sulfate chains are critical for these functions, with specific sulfation motifs controlling processes such as the proliferation of neural stem cells. nih.gov
The table below provides a summary of the functional implications of this compound in different tissues.
| Tissue | Key Proteoglycan/GAG | Functional Role | Reference |
| Skin | Dermatan Sulfate (in Decorin) | Extracellular matrix assembly, maintenance of tissue integrity. | oup.comnih.gov |
| Cartilage | Chondroitin 4-Sulfate (in Aggrecan) | Morphogenesis of the growth plate, regulation of chondrocyte differentiation. | nih.govfrontiersin.org |
| Nervous System | Chondroitin Sulfate | Axon guidance, synaptic plasticity, neurogenesis. | nih.govnih.gov |
Structural Biology and Molecular Interactions of N Acetyl D Galactosamine 4 Sulfate
Conformational Analysis of N-Acetyl-D-galactosamine 4-sulfate in Glycosaminoglycan Chains
Impact of 4-Sulfation on N-Acetyl-D-galactosamine Rotational Preferences
The addition of a sulfate (B86663) group at the 4-position of the N-acetyl-D-galactosamine (GalNAc) ring significantly influences its rotational freedom and conformational preferences within the GAG backbone. This sulfation event introduces a bulky, negatively charged group that sterically and electrostatically impacts the torsion angles of the glycosidic linkages connecting it to adjacent sugar residues. nih.gov
Spectroscopic and Computational Studies on this compound Conformation
A combination of spectroscopic techniques and computational modeling has been employed to elucidate the conformational properties of GalNAc4S. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, is a powerful tool for determining the three-dimensional structure of GAGs in solution. ebi.ac.uk Detailed 1D and 2D NMR analyses have been used to characterize the structure of chondroitin (B13769445) sulfates containing GalNAc4S, confirming the sequence of sugar residues and the position of sulfation. ebi.ac.uk
Computational methods, such as molecular dynamics (MD) simulations, provide a dynamic view of the conformational landscape of GAGs. These simulations can map the potential energy surfaces of the glycosidic linkages, revealing the most stable rotational states (conformers). Studies have shown that the β1-4 glycosidic linkage involving GalNAc4S has distinct conformational degrees of freedom defined by the dihedral angles φ and ψ. nih.gov The presence of the 4-O-sulfate group alters the energy landscape of these dihedral angles compared to unsulfated or 6-O-sulfated GalNAc residues. nih.gov
| Research Focus | Key Findings |
| Impact of 4-Sulfation | Destabilizes certain secondary minima in the GAG backbone. nih.gov |
| Hydrogen Bonding | 4-O-sulfation can preclude the formation of inter-monosaccharide hydrogen bonds. nih.gov |
| Spectroscopic Analysis | NMR spectroscopy is used to confirm the structural arrangement and sulfation patterns. ebi.ac.uk |
| Computational Modeling | Molecular dynamics simulations reveal the influence of 4-sulfation on the conformational energy landscape of glycosidic linkages. nih.gov |
Molecular Basis of this compound Recognition by Binding Proteins
The specific recognition of GalNAc4S residues within GAG chains by various proteins is fundamental to many biological processes. This recognition is mediated by a combination of forces that create a specific and stable interaction between the sulfated sugar and the protein's binding pocket.
Hydrogen Bonding and Electrostatic Interactions in this compound Recognition
The interaction between GalNAc4S and proteins is predominantly driven by electrostatic forces. nih.gov The negatively charged sulfate group at the C4 position is a key feature, creating a strong electrostatic attraction with positively charged amino acid residues (such as lysine (B10760008) and arginine) in the protein's binding site. nih.gov
Beyond general electrostatic attraction, specific hydrogen bonds form between the functional groups of the GalNAc4S residue and the protein. The hydroxyl groups, the N-acetyl group, and the sulfate group of the sugar can all act as hydrogen bond donors or acceptors, forming a network of interactions that contributes to the specificity and stability of the binding. The precise geometry of these hydrogen bonds is crucial for discriminating between different sulfation patterns.
Mapping Binding Sites on Proteins Interacting with this compound
Identifying the specific amino acid residues that form the binding pocket for GalNAc4S is essential for understanding the molecular basis of recognition. Techniques such as X-ray crystallography and site-directed mutagenesis are used to map these binding sites.
For example, studies on heparin cofactor II, a protein involved in blood coagulation, have shown that specific oligosaccharide structures containing GalNAc4S can bind with high affinity. nih.gov The binding of these oligosaccharides is dependent on both the size of the sugar chain and the presence of specific sulfation patterns, including 4-O-sulfation. nih.gov Similarly, the interaction of various proteins with collagen IV, a major component of basement membranes, involves binding to GAG chains, and these interactions can be mapped to specific domains on the collagen molecule. nih.gov The mapping of these binding sites reveals that they are often characterized by clusters of basic amino acid residues that create a positively charged surface patch complementary to the negatively charged GAG chain. nih.gov
| Interacting Protein/Molecule | Key Findings Regarding GalNAc4S Recognition |
| Heparin Cofactor II | Binding is mediated by specific oligosaccharide structures containing GalNAc4S, with affinity dependent on oligosaccharide size and sulfation pattern. nih.gov |
| Collagen IV | Interactions with GAGs containing GalNAc4S are mapped to specific domains rich in basic amino acid residues. nih.gov |
| General Binding Proteins | Recognition is primarily driven by electrostatic interactions between the negatively charged sulfate group of GalNAc4S and positively charged residues in the protein binding site. nih.gov |
Genetic and Molecular Basis of N Acetyl D Galactosamine 4 Sulfate Metabolism Disorders
Lysosomal Storage Diseases Affecting N-Acetyl-D-galactosamine 4-sulfate Catabolism
Lysosomal storage diseases (LSDs) are a group of inherited metabolic disorders caused by the deficiency of specific lysosomal enzymes required for the breakdown of various substrates. nih.govresearchgate.net When the catabolism of GAGs containing GalNAc-4S is impaired, these complex carbohydrates accumulate within lysosomes, leading to widespread cellular and tissue dysfunction. mdpi.comnih.gov
The primary lysosomal storage disease associated with impaired GalNAc-4S catabolism is Mucopolysaccharidosis VI (MPS VI), also known as Maroteaux-Lamy syndrome. mdpi.com This autosomal recessive disorder results from mutations in the ARSB gene, which encodes the enzyme N-acetylgalactosamine-4-sulfatase, also known as Arylsulfatase B (ARSB). mdpi.comnih.gov
ARSB is a sulfohydrolase that specifically cleaves the sulfate (B86663) group from the C4 position of N-acetylgalactosamine residues at the non-reducing end of dermatan sulfate and chondroitin (B13769445) 4-sulfate (C4S). mdpi.comwikipedia.org This desulfation step is essential for the sequential degradation of these GAGs by other lysosomal hydrolases. mdpi.com A deficiency in ARSB activity leads to a blockage in this catabolic pathway. Consequently, GAGs that should be broken down cannot be fully processed, resulting in their progressive accumulation within the lysosomes of various cells and tissues throughout the body. mdpi.comnih.gov The pathophysiology of MPS VI is directly linked to this storage, which causes cellular engorgement, organomegaly, and disruption of normal cellular functions. mdpi.com
| Disorder | Deficient Enzyme | Gene | Accumulated Substrates | Key Biochemical Consequence |
| Mucopolysaccharidosis VI (Maroteaux-Lamy Syndrome) | N-acetylgalactosamine-4-sulfatase (Arylsulfatase B) | ARSB | Dermatan sulfate, Chondroitin 4-sulfate | Blockage of GAG degradation pathway leading to intralysosomal storage. mdpi.com |
In MPS VI, the genetic inability to produce functional ARSB leads to the systemic accumulation of its substrates, dermatan sulfate and C4S. mdpi.com This accumulation is observable in various biological samples from patients, including urine, and is the hallmark biochemical indicator of the disease. In disease models, such as cultured fibroblasts from MPS VI patients, a significant reduction in the degradation of sulfated GAGs is evident. nih.gov
Studies involving the manipulation of ARSB expression in cell models have further clarified its role. Silencing the ARSB gene in cell lines leads to a significant increase in the total content of sulfated GAGs, particularly C4S. nih.gov Conversely, overexpression of ARSB results in a marked decrease in cellular C4S levels. nih.gov This demonstrates a direct inverse relationship between ARSB activity and the quantity of its substrate. The accumulation of these GAGs disrupts cellular processes, including cell signaling, transcription, and metabolism, contributing to the diverse clinical manifestations of the disease, which include skeletal deformities, corneal clouding, and cardiac abnormalities. mdpi.com
Congenital Disorders of Glycosylation Affecting this compound Biosynthesis
Congenital disorders of glycosylation (CDG) are a large and growing family of genetic diseases caused by defects in the synthesis of glycans, which are sugar chains attached to proteins and lipids. nih.govyoutube.com While many CDGs affect N-linked glycosylation, a subset involves defects in the biosynthetic pathways of proteoglycans, including those containing GalNAc-4S. nih.govyoutube.com These disorders arise from mutations in genes encoding glycosyltransferases and sulfotransferases located in the Golgi apparatus. nih.govnih.gov
The correct synthesis of chondroitin and dermatan sulfate chains requires the coordinated action of multiple enzymes. Glycosyltransferases are responsible for building the repeating disaccharide backbone, while sulfotransferases add sulfate groups to specific positions on the sugar residues. nih.gov Mutations in the genes encoding these enzymes can lead to a loss or reduction of their function, disrupting the normal elongation and modification of GAG chains. nih.govnih.gov
A key example is the musculocontractural type of Ehlers-Danlos syndrome (mcEDS), which is caused by mutations in the CHST14 gene. nih.gov This gene encodes dermatan 4-O-sulfotransferase 1 (D4ST1), the enzyme that transfers a sulfate group to the C4 position of GalNAc residues specifically within dermatan sulfate. nih.govnih.gov Mutations in CHST14 can lead to a complete loss of D4ST1 activity. nih.gov Similarly, defects in glycosyltransferases that construct the GAG backbone, such as those encoded by the CSGALNACT1 or B4GALT7 genes, also lead to distinct forms of connective tissue disorders by producing truncated or absent GAG chains. nih.gov These enzymatic deficiencies disrupt the structural integrity of proteoglycans, which are crucial components of the extracellular matrix in tissues like skin, bone, and cartilage. nih.govnih.gov
Genetic defects in the biosynthetic machinery result in the production of proteoglycans with aberrant GAG structures. In disorders caused by D4ST1 deficiency, the most striking structural change is the near-complete absence of dermatan sulfate, which is replaced by an excess of chondroitin sulfate. nih.gov This occurs because the unsulfated chondroitin backbone is synthesized but cannot be properly modified to form dermatan sulfate. The loss of DS and its specific sulfation patterns impairs interactions with critical binding partners like collagen and growth factors, leading to the clinical features of mcEDS, such as joint hypermobility, skin hyperextensibility, and characteristic craniofacial features. nih.govnih.gov
| Disorder/Syndrome | Defective Enzyme | Gene | Aberrant GAG Structure | Resulting Phenotype |
| Ehlers-Danlos Syndrome, Musculocontractural Type 1 (mcEDS-CHST14) | Dermatan 4-O-sulfotransferase 1 (D4ST1) | CHST14 | Absence of dermatan sulfate; excess of chondroitin sulfate. nih.gov | Congenital contractures, craniofacial dysmorphism, skin hyperextensibility. nih.govnih.gov |
| Ehlers-Danlos Syndrome, Musculocontractural Type 2 (mcEDS-DSE) | Dermatan sulfate epimerase (DSE) | DSE | Reduced conversion of glucuronic acid to iduronic acid, leading to altered DS structure. nih.gov | Joint hypermobility, dislocations, facial dysmorphism. nih.gov |
| Larsen-like syndrome, B3GAT3-type | Glucuronyltransferase I | B3GALT6 | Defective GAG-protein linkage region synthesis. nih.gov | Short stature, joint dislocations, facial dysmorphism. nih.gov |
Murine and Zebrafish Models for Investigating this compound Related Pathologies
Animal models, particularly mice and zebrafish, are indispensable tools for elucidating the in vivo functions of GalNAc-4S and for modeling human diseases related to its metabolism. nih.govnih.gov
Murine Models: Gene knockout studies in mice have provided significant insights into the roles of specific sulfotransferases. For instance, mice deficient in chondroitin 4-O-sulfotransferase 1 (Chst11), the primary enzyme for 4-O-sulfation of chondroitin sulfate, exhibit severe chondrodysplasia and perinatal lethality. frontiersin.org This highlights the critical, non-redundant role of C4S in skeletal development. These mice show a dramatic reduction of over 90% in 4-O-sulfated disaccharides in their cartilage. frontiersin.org
In another model, mice were generated that lack N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase (GalNAc4S-6ST), the enzyme responsible for creating the disulfated GalNAc(4,6-SO4) unit. nih.gov While these mice are born normally and are fertile, they are completely unable to synthesize CS/DS containing this specific disulfated residue. nih.gov Interestingly, bone marrow-derived mast cells from these null mice showed decreased levels of certain proteases, suggesting a role for this specific sulfation pattern in the proper storage of granular components in immune cells. nih.gov
Zebrafish Models: The zebrafish (Danio rerio) has become a powerful model for studying genetic disorders of development and metabolism, including those affecting glycosylation. nih.gov Their rapid external development, genetic tractability, and optical transparency make them ideal for observing the consequences of gene mutations in a whole-organism context. nih.gov Zebrafish have been used to model various neurological and developmental disorders. nih.govnih.gov For example, knockdown of the glt8d1 gene, which encodes a glycosyltransferase, induces motor deficits in zebrafish embryos, consistent with its association with amyotrophic lateral sclerosis (ALS) in humans. nih.gov While specific models for every enzyme in the GalNAc-4S pathway may not yet be fully characterized, the zebrafish remains a valuable platform for large-scale genetic screening and for investigating the systemic effects of aberrant GAG synthesis and catabolism. nih.gov
| Model Organism | Gene Knockout/Deficiency | Key Findings | Relevance to Human Disease |
| Mouse | Chst11 (Chondroitin 4-O-sulfotransferase 1) | Severe chondrodysplasia, perinatal lethality, >90% reduction in C4S. frontiersin.org | Demonstrates the essential role of C4S in skeletal development. |
| Mouse | GalNAc4S-6ST (N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase) | Inability to synthesize GalNAc(4,6-SO4) residues; decreased protease activity in mast cells. nih.gov | Elucidates the function of specific disulfated CS/DS structures in immune cell biology. |
| Zebrafish | General glycosylation pathway genes (e.g., glt8d1) | Motor deficits, developmental abnormalities. nih.gov | Provides a platform for high-throughput screening and studying the systemic consequences of glycosylation defects. nih.gov |
Phenotypic Analysis of Genetically Modified Organisms with Altered this compound Metabolism
The study of genetically modified organisms provides crucial insights into the in vivo roles of enzymes involved in this compound metabolism. By altering the expression of specific genes, researchers can observe the resulting phenotypic changes, which helps to connect molecular functions to physiological and pathological outcomes.
One key enzyme in a related pathway is N-Acetylgalactosamine 4-sulfate 6-O-sulfotransferase (GalNAc4S-6ST), which transfers a sulfate group to the 6th position of an N-acetylgalactosamine 4-sulfate residue within chondroitin and dermatan sulfate chains. nih.gov To investigate its function, transgenic mice lacking the GalNAc4S-6ST gene were created. These null mice were born normally and were fertile, indicating that the enzyme is not essential for embryonic development or reproduction. However, detailed biochemical analysis of tissues from these animals revealed a complete inability to synthesize chondroitin/dermatan sulfate containing N-acetylgalactosamine 4,6-bissulfate (GalNAc(4,6-SO₄)) residues. In wild-type embryos, these bissulfated disaccharides are present, albeit in small amounts (<0.1% of total disaccharides), but they were entirely undetectable in the homozygous mutant embryos. nih.gov This finding confirms that GalNAc4S-6ST is the sole enzyme responsible for producing these specific sulfated structures in vivo. nih.gov Furthermore, bone marrow-derived mast cells from the GalNAc4S-6ST-null mice exhibited decreased protease activity, pointing to a functional role of GalNAc(4,6-SO₄)-containing proteoglycans in these immune cells. nih.gov
Genetic modification has also been employed at the cellular level to study Arylsulfatase B (ARSB), the enzyme that removes the 4-sulfate group from this compound. In cultured human MCF-7 cells, the expression of ARSB was experimentally modified using overexpression vectors and gene silencing with small interfering RNA (siRNA). nih.gov These studies demonstrated a direct regulatory role for ARSB on the content of chondroitin 4-sulfate (C4S). When ARSB expression was silenced, the cellular content of C4S and total sulfated glycosaminoglycans (sGAGs) increased significantly. Conversely, when ARSB was overexpressed, the levels of C4S and total sGAGs declined markedly. nih.gov These changes were specific to chondroitin sulfates, as the content of other sGAGs like heparan sulfate and dermatan sulfate was unaffected. nih.gov The modification of ARSB expression also had downstream effects on the expression of proteoglycan core proteins; mRNA levels for syndecan-1 and decorin were upregulated following ARSB overexpression. nih.gov
Table 1: Impact of ARSB Gene Modification on Glycosaminoglycan Content in MCF-7 Cells
| Genetic Modification | Analyte | Baseline Level (μg/mg protein) | Post-Modification Level (μg/mg protein) | Outcome |
|---|---|---|---|---|
| ARSB Silencing | Total sGAG | 12.47 ± 0.68 | 23.39 ± 1.06 | Significant Increase |
| ARSB Overexpression | Total sGAG | 12.47 ± 0.68 | Data not quantified, but showed significant decline | Significant Decline |
| ARSB Silencing | Chondroitin 4-Sulfate (C4S) | Not specified | Not specified | Significant Increase |
| ARSB Overexpression | Chondroitin 4-Sulfate (C4S) | Not specified | Virtually no sGAG detectable after immunoprecipitation with C4S antibody | Significant Decline |
This table summarizes the quantitative findings from a study where Arylsulfatase B (ARSB) expression was modified in MCF-7 cells. The data shows that ARSB levels inversely regulate the cellular content of total sulfated glycosaminoglycans (sGAG) and Chondroitin 4-Sulfate (C4S). Data sourced from reference nih.gov.
Utilization of Animal Models for Elucidating Molecular Mechanisms of Disease
Animal models are indispensable tools for investigating the complex molecular pathology of disorders stemming from altered this compound metabolism. The primary human disease linked to this pathway is Mucopolysaccharidosis VI (MPS VI) or Maroteaux-Lamy syndrome, caused by a deficiency of the lysosomal enzyme Arylsulfatase B (ARSB). nih.govnih.gov This deficiency leads to the accumulation of chondroitin 4-sulfate and dermatan sulfate. nih.govnih.gov Animal models of MPS VI, including rat and cat models, have been instrumental in dissecting the disease mechanisms that lead to tissue and organ dysfunction.
Studies using these models have helped clarify the cellular basis of the degenerative joint disease characteristic of MPS VI. For instance, co-culture experiments involving articular chondrocytes from affected animals and normal animals have revealed that the MPS VI chondrocytes have a high rate of apoptosis. mdpi.com These cells also release nitric oxide and inflammatory cytokines, which suggests a mechanism for chondrocyte death and cartilage degradation in the disease. mdpi.com
Animal models have also been used to explore the role of ARSB and its substrate, C4S, in other pathologies beyond MPS VI. In a study using Dahl salt-sensitive rats, which model salt-sensitive hypertension, diet was shown to modulate ARSB activity. mdpi.com Rats fed a high-salt diet had significantly lower ARSB activity in their renal tissue compared to those on a low-salt diet. This decrease in enzyme activity corresponded with a significant increase in the renal content of chondroitin-4-sulfate and total sulfated glycosaminoglycans. mdpi.com This finding links the regulation of this compound metabolism to kidney pathophysiology.
Furthermore, mouse models of cancer have been employed to understand the role of ARSB in tumor biology. In a study using a B16F10 murine melanoma model, treatment with exogenous recombinant ARSB was shown to reduce tumor growth and prolong survival. mdpi.com Mechanistically, this effect was linked to the regulation of the immune checkpoint molecule PD-L1. In the melanoma cells, increased ARSB activity led to the desulfation of C4S, which in turn altered the availability of galectin-3. This initiated a signaling cascade involving c-Jun and HDAC3 that ultimately suppressed the expression of PD-L1 on the tumor cells. mdpi.com This research, conducted in an animal model, uncovered a novel molecular mechanism by which ARSB modulates the tumor microenvironment and anti-tumor immunity.
Table 2: Application of Animal Models in this compound Metabolism Research
| Animal Model | Disease/Condition Modeled | Key Molecular Finding | Reference |
|---|---|---|---|
| MPS VI Animal Models (Rat, Cat) | Mucopolysaccharidosis VI | Affected chondrocytes exhibit increased apoptosis and release of inflammatory cytokines, elucidating the mechanism of degenerative joint disease. | mdpi.com |
| Dahl Salt-Sensitive Rat | Salt-Sensitive Hypertension | A high-salt diet decreased renal ARSB activity, leading to increased accumulation of chondroitin 4-sulfate in the kidney. | mdpi.com |
| B16F10 Murine Melanoma Model | Malignant Melanoma | Exogenous ARSB reduced tumor growth by decreasing PD-L1 expression on cancer cells through a galectin-3/c-Jun/HDAC3-mediated pathway. | mdpi.com |
| GalNAc4S-6ST Knockout Mouse | Altered Chondroitin Sulfate Synthesis | Demonstrated the enzyme is essential for synthesizing GalNAc(4,6-SO₄) residues and that its absence affects protease activity in mast cells. | nih.gov |
This table highlights key animal models used to investigate the molecular consequences of altered this compound metabolism and related pathways.
Advanced Methodologies for Biochemical Research on N Acetyl D Galactosamine 4 Sulfate
Enzymatic Assays for N-Acetyl-D-galactosamine 4-sulfate Biosynthetic and Catabolic Enzymes
The synthesis and degradation of GalNAc-4S are controlled by specific enzymes, namely sulfotransferases and sulfatases. Assays to measure the activity of these enzymes are fundamental to understanding the regulation of GalNAc-4S levels in tissues.
Historically, radiometric assays have been a cornerstone for measuring the activity of sulfotransferases, the enzymes responsible for adding the sulfate (B86663) group to N-acetyl-D-galactosamine. nih.gov These assays typically utilize a radiolabeled sulfate donor, 3'-phosphoadenosine 5'-phosphosulfate ([³⁵S]PAPS). The transfer of the ³⁵S-labeled sulfo group to an acceptor substrate is quantified by measuring the radioactivity of the resulting product after separation from the unreacted [³⁵S]PAPS. researchgate.net This method is highly sensitive and universally applicable to all sulfotransferases. nih.govresearchgate.net
More recently, fluorometric assays have gained prominence as a safer and more convenient alternative to radiometric methods. These assays often employ a fluorogenic substrate that, upon enzymatic activity, releases a fluorescent molecule. For instance, a fluorescence-based assay for N-Acetylgalactosamine 4-sulfate 6-O-sulfotransferase (GalNAc4S-6ST) has been developed. nih.gov Fluorogenic probes like 3-O-methylfluorescein-sulfate and resorufin-sulfate can be used to detect sulfatase activity. nih.gov Another approach involves coupled enzyme assays where the product of the primary enzymatic reaction is acted upon by a second enzyme to generate a fluorescent signal. nih.gov For example, the activity of N-deacetylase/N-sulfotransferases (NDSTs) can be measured using a fluorometric coupled enzyme assay that employs 4-methylumbelliferylsulfate as a fluorogenic substrate. nih.gov
| Assay Type | Principle | Advantages | Disadvantages |
| Radiometric | Measures the transfer of a radiolabeled sulfate group from [³⁵S]PAPS to an acceptor substrate. researchgate.net | High sensitivity, universal for sulfotransferases. nih.gov | Use of radioactive materials, discontinuous measurement. researchgate.net |
| Fluorometric | Detects the release of a fluorescent molecule from a fluorogenic substrate upon enzyme action. nih.govnih.gov | Safer, more convenient, suitable for continuous monitoring. | Substrate specificity can be a limitation. |
| Coupled Fluorometric | The product of the sulfotransferase/sulfatase reaction is a substrate for a second enzyme that produces a fluorescent signal. nih.gov | High throughput, avoids direct labeling of the primary substrate. | Requires careful optimization of the coupled reaction. |
The development of high-throughput screening (HTS) assays has revolutionized the search for inhibitors and activators of enzymes involved in GalNAc-4S metabolism. These assays are crucial for drug discovery and for probing the biological functions of these enzymes. HTS methods often adapt traditional enzymatic assays to a microplate format, allowing for the rapid testing of large compound libraries. nih.govyoutube.com
For sulfotransferases, HTS assays can be designed to detect the consumption of the universal donor PAPS or the formation of the product, 3'-phosphoadenosine-5'-phosphate (PAP). rndsystems.com A universal, non-radioactive assay suitable for HTS measures the inorganic phosphate (B84403) released from PAP by a coupling phosphatase, IMPAD1. rndsystems.com Luminescence-based assays, such as the UDP-Glo™ Glycosyltransferase Assay, have been adapted to screen for inhibitors of glycosyltransferases and can be applied to sulfotransferases with appropriate modifications. nih.gov
For sulfatases, HTS assays often utilize fluorogenic or chemiluminescent substrates. A chemiluminescence-based platform has been developed for the high-throughput screening of natural sulfatase inhibitors. nih.govresearcher.life Similarly, fluorescence-activated droplet sorting can be used in ultrahigh-throughput screening of sulfatase activity from engineered enzyme libraries displayed on the surface of E. coli. acs.orgnih.gov
| Enzyme Target | HTS Approach | Detection Method | Example Application |
| Sulfotransferases | Universal coupled enzymatic assay. rndsystems.com | Colorimetric or fluorometric detection of inorganic phosphate. rndsystems.com | Screening for inhibitors of chondroitin (B13769445) 4-sulfotransferase. |
| Glycosyltransferases | Luminescence-based detection of UDP. nih.gov | Luminescence. nih.gov | Identifying inhibitors of bacterial glycosyltransferases. nih.govnih.gov |
| Sulfatases | Chemiluminescence-based assay. nih.govresearcher.life | Light emission. nih.gov | Screening for natural product inhibitors of sulfatases for cancer therapy. nih.govresearcher.life |
| Sulfatases | Fluorescence-activated droplet sorting. acs.orgnih.gov | Fluorescence. acs.org | Directed evolution of arylsulfatase variants with improved activity. acs.orgnih.gov |
Mass Spectrometry-Based Approaches for this compound Analysis in Biological Samples
Mass spectrometry (MS) is a powerful tool for the sensitive and specific detection and structural analysis of GalNAc-4S and the glycans that contain it.
Determining the precise location of GalNAc-4S within a complex oligosaccharide chain is critical for understanding its biological function. Tandem mass spectrometry (MS/MS) is a key technique for sequencing chondroitin sulfate (CS) oligosaccharides. acs.orgacs.org This method allows for the differentiation of positional isomers, such as distinguishing between 4S and 6S sulfation on GalNAc residues. acs.orgacs.org By analyzing the fragmentation patterns of the oligosaccharide ions, the sequence of monosaccharides and the positions of sulfate groups can be determined. acs.org
Combining enzymatic digestion with MS provides a powerful sequencing strategy. Novel exolyases, which sequentially cleave disaccharide units from the reducing end of an oligosaccharide, can be used in conjunction with MS to determine the sequence of CS chains. portlandpress.comnih.gov Chemical derivatization strategies, such as replacing sulfate groups with more stable acetyl groups, can enhance the stability of the molecule during MS analysis and improve the accuracy of sulfation site determination. nih.gov
Isotope tracing is a powerful technique to study the metabolic pathways involved in the synthesis and turnover of GalNAc-4S. This involves introducing isotopically labeled precursors, such as ¹³C-labeled glucose or galactose, into cells or organisms. nih.gov The incorporation of these stable isotopes into GalNAc-4S and its parent glycans can then be tracked using mass spectrometry. This allows for the quantification of metabolic flux through the biosynthetic pathways and provides insights into the dynamics of glycan synthesis and degradation under different physiological or pathological conditions.
For instance, the synthesis of ¹³C₆-labeled sulfated N-acetyl-d-lactosamines has been described for use as internal standards in LC-MS/MS quantification of keratan (B14152107) sulfate, a glycosaminoglycan that can contain GalNAc-4S. nih.gov These labeled standards are essential for accurate quantification in complex biological samples.
Chromatographic Techniques for the Isolation and Characterization of this compound Oligomers
Chromatography is indispensable for the separation and purification of GalNAc-4S-containing oligosaccharides from complex biological mixtures prior to structural analysis.
Hydrophilic interaction liquid chromatography (HILIC) is a widely used technique for the separation of glycosaminoglycan (GAG) disaccharides and oligosaccharides. nih.govnih.govacs.org HILIC, especially when coupled with mass spectrometry (HILIC-MS), provides excellent resolution of isomeric structures and allows for the quantification of different sulfated disaccharides. nih.govacs.orgfigshare.com The use of a two-step salt gradient in HILIC can provide fast and sensitive analysis of chondroitin sulfate disaccharides. mtak.hunih.gov
Size exclusion chromatography (SEC) is another valuable technique for separating GAG oligosaccharides based on their size. nih.gov SEC can be used to fractionate complex mixtures of oligosaccharides before further analysis by other methods like MS. nih.gov
Anion-exchange chromatography is also frequently employed to separate GAGs and their fragments based on their charge, which is largely determined by the number and position of sulfate groups. mdpi.com
| Chromatographic Technique | Separation Principle | Application for GalNAc-4S Oligomers |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning between a polar stationary phase and a less polar mobile phase. nih.gov | Separation and quantification of isomeric sulfated disaccharides and oligosaccharides. nih.govacs.orgfigshare.com |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size. nih.gov | Fractionation of oligosaccharide mixtures prior to detailed structural analysis. nih.gov |
| Anion-Exchange Chromatography | Separation based on net charge. mdpi.com | Isolation of oligosaccharides with different degrees of sulfation. mdpi.com |
Ion-Exchange and Size-Exclusion Chromatography Applications
Ion-exchange and size-exclusion chromatography are fundamental techniques for the purification and analysis of this compound and larger molecules containing this sulfated monosaccharide.
Ion-Exchange Chromatography (IEC) separates molecules based on their net charge. Given the negatively charged sulfate group on this compound, anion-exchange chromatography is particularly effective. High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) has been successfully employed to analyze the products of enzymatic reactions involving GalNAc-4S. For instance, in the characterization of a novel N-Acetyl-D-galactosamine-4-O-sulfate sulfatase (SulA1), HPAEC-PAD was used to quantify the formation of N-acetyl-D-galactosamine (GalNAc) after the enzymatic removal of the sulfate group from GalNAc-4S mdpi.com. This technique allows for the sensitive detection and quantification of charged carbohydrates without the need for derivatization.
Size-Exclusion Chromatography (SEC) , also known as gel filtration, separates molecules based on their size. This method is particularly useful for separating glycosaminoglycan chains of varying lengths that contain this compound. For example, in studies of dermatan sulfate, oligosaccharides of different sizes (from 2 to 12 monosaccharide units) were isolated using SEC before further fractionation by other chromatographic methods nih.gov.
| Technique | Principle of Separation | Application for this compound | Reference |
| High-Performance Anion-Exchange Chromatography (HPAEC-PAD) | Net negative charge | Quantifying the enzymatic desulfation product (GalNAc) from GalNAc-4S. | mdpi.com |
| Size-Exclusion Chromatography (SEC) | Molecular size | Isolating oligosaccharides of varying lengths containing GalNAc-4S from dermatan sulfate. | nih.gov |
Affinity Chromatography for this compound Binding Proteins
Affinity chromatography is a powerful technique for purifying proteins that specifically bind to this compound or oligosaccharides containing this residue. This method utilizes a stationary phase to which a specific ligand, in this case, a derivative of GalNAc or a molecule containing GalNAc-4S, is covalently attached.
This technique has been instrumental in identifying and isolating proteins that interact with glycosaminoglycans. For instance, oligosaccharides derived from dermatan sulfate were fractionated using affinity chromatography on a column with immobilized heparin cofactor II (HCII) to identify the specific structures that bind to this protein nih.gov. This study revealed that oligosaccharides containing N-acetylgalactosamine 4,6-O-disulfate residues, which are structurally related to this compound, were capable of binding to HCII nih.gov.
Commercially available affinity chromatography media include agarose (B213101) resins coupled to N-acetyl-D-galactosamine, which can be used to purify lectins and other carbohydrate-binding proteins with specificity for this sugar, although not exclusively for the 4-sulfated form gbiosciences.comseparopore.com. The principle can be extended to create custom affinity matrices with immobilized this compound to isolate proteins with high specificity for this particular sulfation pattern.
| Lectin/Protein | Specificity | Application in Affinity Chromatography |
| Dolichos biflorus agglutinin (DBA) | N-Acetyl-D-galactosamine | Purification of DBA using immobilized N-Acetyl-D-galactosamine. |
| Soybean agglutinin (SBA) | N-Acetyl-D-galactosamine | Purification of SBA using immobilized N-Acetyl-D-galactosamine. |
| Heparin cofactor II (HCII) | Dermatan sulfate oligosaccharides containing sulfated GalNAc residues | Isolation of specific dermatan sulfate oligosaccharides that bind to HCII. nih.gov |
Recombinant Expression and Purification of Enzymes Involved in this compound Metabolism
The study of enzymes that synthesize or degrade this compound is greatly facilitated by recombinant DNA technology. This approach allows for the production of large quantities of pure and active enzymes for detailed biochemical characterization.
A notable example is the recombinant production of a novel N-Acetyl-D-galactosamine-4-O-sulfate sulfatase, designated SulA1, from a marine Arthrobacter strain mdpi.comnih.gov. The gene encoding this sulfatase was cloned and expressed in Escherichia coli. The recombinant enzyme was produced in a soluble form and purified efficiently using his-tag affinity chromatography mdpi.com. The purified enzyme's activity was then characterized, demonstrating its specificity for removing the sulfate group from the C4 position of N-acetyl-D-galactosamine mdpi.comnih.gov.
Similarly, human N-acetylgalactosamine-6-sulfatase, an enzyme involved in the metabolism of related sulfated sugars, has been expressed in Chinese hamster ovary (CHO) cells nih.gov. The recombinant enzyme was secreted into the culture medium and purified to homogeneity nih.gov. More recently, a glyco-engineered E. coli strain was used to produce a recombinant human N-acetylgalactosamine-6-sulfatase with enhanced stability and substrate affinity jefferson.edu. These studies provide a blueprint for the recombinant expression and purification of other enzymes in the this compound metabolic pathway, such as N-acetylgalactosamine-4-sulfatases (arylsulfatase B) and the sulfotransferases that add the sulfate group.
| Enzyme | Host System | Purification Method | Key Findings | Reference |
| N-Acetyl-D-galactosamine-4-O-sulfatase (SulA1) | Escherichia coli | His-tag affinity chromatography | The enzyme specifically removes sulfate from monomeric GalNAc-4S. | mdpi.comnih.gov |
| Human N-acetylgalactosamine-6-sulphatase | Chinese hamster ovary (CHO) cells | Two-column procedure | The recombinant enzyme had similar properties to the native enzyme from the liver. | nih.gov |
| Human N-acetylgalactosamine-6-sulfatase (rGALNSoptGly) | Glyco-engineered Escherichia coli | Not specified | The addition of N-glycans enhanced protein stability and substrate affinity. | jefferson.edu |
Application of Gene Editing Technologies (CRISPR/Cas9) to Study this compound Pathways
The CRISPR/Cas9 gene-editing system has emerged as a powerful tool for elucidating the function of genes involved in specific metabolic pathways, including those related to this compound. By creating targeted gene knockouts or modifications, researchers can investigate the consequences of the loss of a specific enzyme, such as a sulfotransferase or sulfatase, on the synthesis and function of glycosaminoglycans containing GalNAc-4S.
While direct CRISPR/Cas9 studies focusing exclusively on this compound are emerging, the application of this technology to the broader field of glycosaminoglycan biology demonstrates its potential. For example, CRISPR/Cas9 has been used to develop cellular models of mucopolysaccharidoses (MPS), which are genetic disorders caused by deficiencies in lysosomal enzymes that degrade glycosaminoglycans nih.gov. By knocking out genes such as GALNS, which encodes N-acetylgalactosamine-6-sulfatase, researchers can study the pathological accumulation of keratan sulfate and chondroitin-6-sulfate nih.gov. A similar approach could be applied to the gene encoding N-acetylgalactosamine-4-sulfatase (arylsulfatase B) to specifically study the consequences of impaired GalNAc-4S degradation.
Furthermore, genome-wide CRISPR/Cas9 screens can be employed to identify novel proteins that are involved in the biosynthesis, transport, or recognition of this compound nih.gov. By screening for cells that lose the ability to bind to a lectin or antibody specific for GalNAc-4S-containing structures, it is possible to identify the genes responsible for its synthesis and modification nih.gov.
Microscopic and Imaging Techniques for Localizing this compound in Tissues and Cells
Microscopic and imaging techniques are essential for visualizing the distribution of this compound within tissues and subcellular compartments. These methods often employ specific probes that can recognize and bind to this sulfated sugar.
Lectins, which are carbohydrate-binding proteins, can be conjugated to fluorescent dyes or gold particles for visualization by light or electron microscopy, respectively. While many lectins bind to N-acetyl-D-galactosamine, their specificity for the 4-sulfated form can be limited. However, studies have used lectins like Helix pomatia agglutinin (HPA), which binds to terminal N-acetyl-D-galactosamine residues, to localize mucin-type glycoproteins in intestinal goblet cells semanticscholar.org. By using HPA conjugated to colloidal gold, researchers were able to visualize the distribution of these glycoproteins in the Golgi apparatus and mucin granules at the ultrastructural level semanticscholar.org.
For more specific localization of this compound, monoclonal antibodies that recognize this specific epitope are required. Such antibodies, when labeled, can provide high-resolution imaging of the distribution of chondroitin sulfate chains containing this modification in the extracellular matrix and on the cell surface.
In research on bone marrow-derived mast cells from mice deficient in N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase, transmission electron microscopy was used to examine the ultrastructure of the cells nih.gov. While this study did not directly image GalNAc-4S, it highlights the use of electron microscopy to observe the cellular consequences of altered glycosaminoglycan sulfation patterns nih.gov.
| Technique | Probe | Application | Findings | Reference |
| Transmission Electron Microscopy | Helix pomatia lectin-gold complexes | Localization of terminal N-acetyl-D-galactosamine residues in intestinal goblet cells. | Labeling was observed over the Golgi apparatus and mucin granules. | semanticscholar.org |
| Transmission Electron Microscopy | N/A (structural analysis) | Examination of the ultrastructure of bone marrow-derived mast cells with altered GAG sulfation. | Provided insights into the cellular consequences of modified chondroitin sulfate synthesis. | nih.gov |
Biotechnological and Synthetic Approaches for this compound and Derivatives
The intricate structure of this compound (GalNAc-4S) and its presence in vital biological polymers like chondroitin sulfate have spurred the development of sophisticated biotechnological and synthetic methods for its production and the creation of its derivatives. These approaches are crucial for advancing our understanding of the biological roles of GalNAc-4S and for developing novel therapeutic and research tools.
Comparative Biochemistry and Evolutionary Aspects of N Acetyl D Galactosamine 4 Sulfate
Phylogenetic Analysis of N-Acetyl-D-galactosamine 4-sulfate Biosynthetic and Catabolic Enzymes Across Species
The biosynthesis and degradation of this compound are controlled by a specific set of enzymes whose evolutionary history sheds light on the functional importance of this molecule. The primary enzymes of interest are chondroitin (B13769445) 4-O-sulfotransferases (C4STs), which add the sulfate (B86663) group, and N-acetylgalactosamine-4-sulfatase (also known as arylsulfatase B or ARSB), which removes it. wikipedia.orgwikipedia.orgmdpi.com
Biosynthetic Enzymes: Chondroitin 4-O-Sulfotransferases (C4STs)
The transfer of a sulfate group to the 4-position of N-acetylgalactosamine (GalNAc) residues within a growing chondroitin chain is catalyzed by chondroitin 4-O-sulfotransferases (C4STs). wikipedia.orgnih.gov These enzymes belong to a larger family of carbohydrate sulfotransferases. In vertebrates, several genes encode for C4STs (e.g., CHST11, CHST12, CHST13), suggesting gene duplication events during evolution that allowed for diversification of function and regulation. nih.gov
Phylogenetic analyses indicate that the genes for GAG biosynthetic enzymes, including C4STs, are highly conserved across vertebrates. frontiersin.org The presence of homologous genes in invertebrates like the fruit fly Drosophila melanogaster and the nematode Caenorhabditis elegans points to an ancient origin of this sulfation mechanism. nih.govtandfonline.com For instance, D. melanogaster possesses genes that direct the synthesis of chondroitin sulfate, including 4-sulfated structures, which are crucial for its development. oup.com The complexity of the sulfotransferase family appears to have increased with the complexity of the organism, allowing for more precise temporal and spatial regulation of CS sulfation patterns during development. nih.govtandfonline.com
Catabolic Enzymes: N-Acetylgalactosamine-4-sulfatase (ARSB)
The catabolism of this compound involves the removal of the 4-sulfate group by N-acetylgalactosamine-4-sulfatase (ARSB), a lysosomal hydrolase. wikipedia.orgmdpi.com This enzyme is critical for the degradation of chondroitin 4-sulfate (C4S) and dermatan sulfate (DS). mdpi.com A deficiency in ARSB leads to the lysosomal storage disorder Mucopolysaccharidosis VI (MPS VI), characterized by the accumulation of C4S and DS. nih.govnih.gov
Phylogenetic studies reveal that ARSB is a highly conserved enzyme across the animal kingdom. The gene encoding ARSB has been identified in a wide range of species, from mammals to invertebrates. This high degree of conservation underscores its fundamental role in GAG turnover and cellular homeostasis. Recent research has also uncovered that sulfatases with similar specificities often share common signature sequences and cluster together in phylogenetic trees, suggesting a common evolutionary origin and functional relationship. nih.gov
| Enzyme Class | Enzyme Name | Gene (Human) | Function | Phylogenetic Distribution |
| Biosynthetic | Chondroitin 4-O-sulfotransferase 1 | CHST11 | Catalyzes the transfer of sulfate to the 4-position of GalNAc in chondroitin. nih.gov | Vertebrates, Invertebrates (e.g., Drosophila, C. elegans) nih.govtandfonline.com |
| Chondroitin 4-O-sulfotransferase 2 | CHST12 | Exhibits C4ST activity. nih.gov | Vertebrates | |
| Chondroitin 4-O-sulfotransferase 3 | CHST13 | Exhibits C4ST activity. nih.gov | Vertebrates | |
| Catabolic | N-acetylgalactosamine-4-sulfatase | ARSB | Hydrolyzes the 4-sulfate group from GalNAc 4-sulfate residues in CS and DS. wikipedia.orgmdpi.com | Highly conserved across animals. nih.gov |
Variation in Glycosaminoglycan this compound Content and Sulfation Patterns in Different Organisms
The content and sulfation pattern of chondroitin sulfate, particularly the prevalence of this compound (also known as the CS-A unit), vary significantly across different species, tissues, and developmental stages. nih.gov This structural diversity is a key determinant of the specific biological functions of CS proteoglycans. nih.govtandfonline.com
In vertebrates, the structure of GAGs is extremely heterogeneous. nih.govtandfonline.com The biosynthesis of these complex GAGs is tightly regulated, leading to organ- and tissue-specific, as well as temporally specific, sulfation patterns during development. nih.govtandfonline.com For instance, during brain development, the ratio of 4-sulfated to 6-sulfated GalNAc residues changes dramatically. mdpi.com In cartilage, the sulfation patterns also change with maturation, which can affect the tissue's response to growth factors like TGFβ. nih.gov
Invertebrates also exhibit a wide diversity in GAG structures. nih.gov While some lower organisms have CS with simpler structures, others, like certain mollusks, possess a greater structural diversity in their GAGs than vertebrates. nih.govnih.gov For example, CS from squid cartilage is known for being oversulfated. nih.gov In contrast, organisms like the nematode C. elegans synthesize a considerable amount of non-sulfated chondroitin, along with some heparan sulfate, but lack dermatan sulfate and hyaluronic acid. nih.gov The planarian, a flatworm, synthesizes CS composed mostly of 4-O-sulfated GalNAc-containing disaccharide units. nih.gov
The sulfation pattern also differs between terrestrial and marine animals. Chondroitin sulfate from terrestrial animals is predominantly composed of non-sulfated and monosulfated units, including the 4-sulfated form. wikipedia.org In contrast, marine species often have a higher proportion of disulfated units. wikipedia.org
| Phylum/Class | Organism Example | Predominant CS Sulfation Pattern | Key Findings |
| Vertebrata | Mammals (Human, Bovine) | Tissue-specific; high in cartilage. 4S/6S ratio changes with development and disease. nih.govmdpi.com | C4S is a major component of cartilage, contributing to its compressive strength. wikipedia.orgzpd.dk |
| Fish (e.g., Shark) | Higher proportion of disulfated units compared to terrestrial animals. wikipedia.org | Marine CS chains tend to be longer than those in terrestrial animals. wikipedia.org | |
| Invertebrata | Arthropoda (Drosophila melanogaster) | Contains 4- and 6-sulfated CS. oup.com | CS biosynthesis is essential for embryonic development. oup.com |
| Nematoda (Caenorhabditis elegans) | Primarily non-sulfated chondroitin; some heparan sulfate. nih.gov | Lacks dermatan sulfate and hyaluronic acid. nih.gov | |
| Platyhelminthes (Planarian) | Mostly 4-O-sulfated GalNAc units. nih.gov | Also synthesizes heparan sulfate with diverse sulfation. nih.gov | |
| Mollusca (Squid) | Can be highly oversulfated. nih.gov | Structural diversity of mollusk GAGs may exceed that of vertebrates. nih.gov | |
| Cnidaria (Hydra) | Contains non-sulfated, 4-O-sulfated, and 6-O-sulfated GalNAc residues. nih.gov | A non-sulfated form plays a specific role in nematocyst development. nih.gov |
Evolutionary Conservation of this compound Biological Functions
The widespread presence of this compound and the enzymes for its metabolism across the animal kingdom points to the evolutionary conservation of its fundamental biological functions. nih.govtandfonline.com These functions are primarily mediated by chondroitin sulfate proteoglycans (CSPGs), which consist of a core protein with one or more covalently attached CS chains. wikipedia.org
Developmental Processes
One of the most conserved roles of CSPGs, and by extension the 4-sulfated CS chains, is in development. nih.govnih.gov In vertebrates, proper 4-sulfation of chondroitin by C4ST-1 is crucial for skeletal development and various signaling events. nih.gov CSPGs are involved in cell adhesion, migration, and the regulation of signaling pathways that are fundamental to morphogenesis. nih.govwikipedia.org For example, they modulate the activity of growth factors and morphogens, such as members of the FGF, TGFβ, and BMP families. nih.gov The requirement of CS for the development of invertebrates like Drosophila further highlights the ancient and conserved role of this molecule in building animal body plans. oup.com
Extracellular Matrix Structure and Function
In all animals, CSPGs are key structural components of the extracellular matrix (ECM). wikipedia.orgwikipedia.org In connective tissues like cartilage, the high negative charge of sulfated GAGs, including C4S, attracts water, providing the tissue with its resistance to compression and elasticity. zpd.dknih.gov This biomechanical function is essential for organisms with skeletal structures, from arthropods with their exoskeletons to vertebrates with their endoskeletons.
Nervous System Development and Plasticity
In the central nervous system (CNS), CSPGs are major components of the ECM and play pivotal roles in its development, plasticity, and response to injury. nih.govnih.gov The specific sulfation patterns of CS, including the 4-sulfate modification, are critical for these functions. nih.gov They are involved in guiding axon growth, forming perineuronal nets that regulate synaptic plasticity, and are famously upregulated in the glial scar after CNS injury, where they inhibit axon regeneration. wikipedia.orgnih.gov The conservation of GAGs in the nervous systems of both invertebrates and vertebrates suggests an early evolutionary origin for their roles in neural network formation and function.
Cell Signaling
The ability of sulfated GAGs to interact with a vast array of proteins is a key to their function as regulators of cell signaling. nih.gov The specific pattern of sulfation, including the presence of 4-sulfate groups, creates distinct binding sites for signaling molecules like growth factors, chemokines, and their receptors. nih.govexlibrisgroup.com This "sulfation code" allows for a high degree of specificity in biological regulation. nih.govexlibrisgroup.com This function is conserved from invertebrates to vertebrates, as the fundamental signaling pathways that GAGs modulate are themselves highly conserved. tandfonline.com For example, the interaction of GAGs with signaling pathways is crucial for processes like cell growth, proliferation, and adhesion in a wide range of organisms. nih.gov
Q & A
Basic Research Questions
Structural Role in Glycosaminoglycans Q: What is the structural role of N-acetyl-D-galactosamine 4-sulfate in glycosaminoglycans (GAGs)? A: this compound is a key component of chondroitin 4-sulfate (C4S) and dermatan sulfate (DS), forming repeating disaccharide units with glucuronic acid or iduronic acid. The 4-sulfation of the galactosamine residue governs GAG-protein interactions, such as binding to galectin-3 and SHP2, which regulate cell signaling . Structural analysis often employs enzymatic digestion (e.g., chondroitinase AC/B) combined with chromatography or mass spectrometry to confirm sulfation patterns .
Enzymatic Degradation Pathways Q: Which enzymes regulate the degradation of this compound-containing GAGs? A: Arylsulfatase B (ARSB, EC 3.1.6.12) hydrolyzes the 4-sulfate group from this compound, enabling the catabolism of C4S and DS. ARSB deficiency leads to mucopolysaccharidosis VI (Maroteaux-Lamy syndrome), characterized by lysosomal accumulation of undegraded GAGs . Enzymatic activity assays using leukocyte lysates and fluorogenic substrates (e.g., 4-methylumbelliferyl sulfate) are standard for diagnosing this disorder .
Quantification in Biological Samples Q: What methodological approaches are used to quantify this compound in extracellular matrix studies? A: High-performance liquid chromatography (HPLC) with post-column derivatization or tandem mass spectrometry (LC-MS/MS) are preferred for precise quantification. Enzymatic digestion with chondroitinase ABC followed by disaccharide analysis can differentiate 4-sulfated from 6-sulfated isomers .
Advanced Research Questions
Synthesis and Stereochemical Challenges Q: What are the key challenges in synthesizing this compound with high stereochemical purity? A: Achieving regioselective sulfation at the C4 position without side reactions at C6 requires protecting-group strategies. Recent methods use temporary silyl ethers or enzymatic sulfation with carbohydrate sulfotransferases (e.g., CHST15) to improve yield and specificity . Computational modeling (e.g., SPASIBA force field) aids in predicting sulfation effects on conformational stability .
Contradictions in Sulfation-Dependent Signaling Q: How can researchers resolve contradictions in sulfation-dependent protein binding outcomes? A: Conflicting data may arise from variations in sulfation density or GAG chain length. For example, ARSB-mediated desulfation reduces C4S binding to galectin-3 but enhances SHP2 interaction, altering downstream signaling . Experimental designs should include controlled in vitro sulfation (via CHST15 overexpression) and surface plasmon resonance (SPR) to quantify binding affinities .
Metabolomic Associations with Disease Q: How do elevated this compound levels correlate with metabolic dysregulation? A: Elevated levels are linked to systemic inflammation and cardiovascular disease, likely due to its presence on acute-phase glycoproteins. However, paradoxically, low concentrations in prediabetic cohorts associate with normoglycemia regression. Metabolomic workflows combining NMR spectroscopy and LC-MS can identify co-regulated pathways, such as hexosamine biosynthesis, to clarify these dual roles .
Computational Modeling of Conformational Dynamics Q: What computational tools are used to study the conformational dynamics of sulfated galactosamine derivatives? A: The SPASIBA force field, integrated into molecular dynamics (MD) simulations, accurately models vibrational spectra and sulfate group interactions in aqueous environments. This approach reveals how 4-sulfation stabilizes specific glycosidic linkages in chondroitin sulfate, impacting ligand-receptor binding .
Methodological Considerations
- Enzyme Kinetics: Use Michaelis-Menten assays with purified ARSB and synthetic substrates (e.g., 4-nitrocatechol sulfate) to measure sulfatase activity under varying pH and ionic conditions .
- Structural Validation: Combine X-ray crystallography of sulfotransferase-GAG complexes with nuclear Overhauser effect (NOE) NMR to map sulfate positioning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
